![molecular formula C15H16N2O B3023347 N-(2-amino-4-methylphenyl)-2-methylbenzamide CAS No. 402577-84-8](/img/structure/B3023347.png)
N-(2-amino-4-methylphenyl)-2-methylbenzamide
Overview
Description
N-(2-amino-4-methylphenyl)-2-methylbenzamide is a compound that can be categorized within the family of benzamides, which are known for their diverse biological activities. The structure of benzamides typically consists of a benzoyl group attached to an amine. In the context of the provided papers, similar compounds have been synthesized and evaluated for various biological activities, including anticonvulsant effects , gastroprokinetic activity , and antitumor activity . These studies contribute to the understanding of the structure-activity relationships and the potential therapeutic applications of benzamides.
Synthesis Analysis
The synthesis of benzamides, such as the ones described in the papers, involves the preparation of amides from corresponding amines and acyl chlorides or anhydrides. For instance, the synthesis of 4-aminobenzamides was carried out to evaluate their anticonvulsant effects . Similarly, novel aromatic polyimides were synthesized from new diamines, which could include benzamide derivatives . The synthesis process is crucial for obtaining the desired compounds with high purity and yield, which are then used for further biological evaluation.
Molecular Structure Analysis
Molecular structure analysis is essential for understanding the conformation and geometry of benzamides, which are critical for their biological activity. X-ray diffraction methods have been used to determine the crystal structures of various benzamides . The molecular modeling and crystallographic studies revealed that the most active anticonvulsant compounds adopt a consistent conformation that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom . These structural insights are valuable for designing new compounds with enhanced biological activities.
Chemical Reactions Analysis
The chemical reactivity of benzamides can be influenced by their functional groups and molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the reactivity of the amide bond towards hydrolysis or other chemical transformations. The papers provided do not directly discuss the chemical reactions of N-(2-amino-4-methylphenyl)-2-methylbenzamide, but they do provide insights into the reactivity of similar compounds. For instance, the synthesis of substituted benzamides involves the formation of amide bonds, which is a fundamental chemical reaction in the preparation of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The synthesis and characterization of novel aromatic polyimides, which may include benzamide derivatives, showed that these polymers have high thermal stability and solubility in organic solvents . Additionally, the crystal structure analysis of benzamide polymorphs provided information on their crystalline systems and molecular conformations . These properties are important for the practical application and formulation of benzamide-based drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-amino-4-methylphenyl)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-8-14(13(16)9-10)17-15(18)12-6-4-3-5-11(12)2/h3-9H,16H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWBZFQBGFCWMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589577 | |
Record name | N-(2-Amino-4-methylphenyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-4-methylphenyl)-2-methylbenzamide | |
CAS RN |
402577-84-8 | |
Record name | N-(2-Amino-4-methylphenyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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